Kweichowenol B

Description

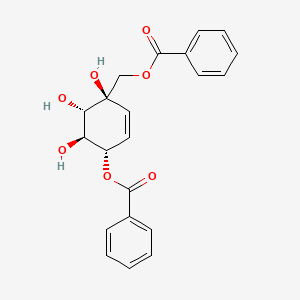

Kweichowenol B is a polyoxygenated cyclohexene compound isolated from the leaves of Uvaria kweichowensis, a plant traditionally used in Chinese medicine. Its molecular formula is C₂₁H₂₀O₇, with a molecular weight of 384.37 g/mol, and it exists as a white solid with a melting point of 166–167°C . It exhibits notable antitumor activity against human bronchial cancer cell lines, including A549, SK-MES-1, and NCI-H446, with IC₅₀ values of 20, 18, and 23 µg/mL, respectively . Structurally, it features a cyclohexene core substituted with multiple oxygenated functional groups, which are critical for its bioactivity.

Properties

Molecular Formula |

C21H20O7 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(1R,4S,5S,6S)-4-benzoyloxy-1,5,6-trihydroxycyclohex-2-en-1-yl]methyl benzoate |

InChI |

InChI=1S/C21H20O7/c22-17-16(28-20(25)15-9-5-2-6-10-15)11-12-21(26,18(17)23)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18-,21+/m0/s1 |

InChI Key |

PCFGXGDGOLIQTE-TWFHAPMSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2(C=C[C@@H]([C@H]([C@@H]2O)O)OC(=O)C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C=CC(C(C2O)O)OC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kweichowenol A

- Source : Uvaria kweichowensis leaves.

- Structure : Shares the polyoxygenated cyclohexene backbone but differs in substituents (C₂₄H₂₄O₇ vs. C₂₁H₂₀O₇) .

- Bioactivity: Less potent than Kweichowenol B, with IC₅₀ values of 65, 56, and 50 µg/mL against the same cell lines .

- Key Difference: The additional methyl groups or side chains in Kweichowenol A may reduce membrane permeability or target binding efficiency.

Kweichowenol C and D

- Source : Uvaria kweichowensis (stem and leaves).

- Structure : Both are polyoxygenated cyclohexenes but with distinct oxidation patterns .

- Bioactivity: Limited quantitative data is available, but this compound consistently outperforms them in preliminary antitumor assays .

Ellipeiopsol B and Ferrudiol

- Source : Ellipeiopsis and Uvaria species.

- Structure : Similar polyoxygenated cyclohexene framework but with variations in hydroxyl and benzoyl group placements .

Comparison with Functionally Similar Compounds

Abyssinone C

- Source : Erythrina abyssinica.

- Structure: A prenylated flavonoid (distinct from cyclohexenes).

- Bioactivity: Targets colorectal cancer cells (IC₅₀ = 15.1 µM), demonstrating higher molar potency than this compound (52 µM for A549) but against different cell lines .

4′-Demethyldeoxypodophyllotoxin

- Source : Podophyllotoxin derivatives.

- Structure : A lignan with a tetracyclic framework.

- Bioactivity: Active against P-388 lymphocytic leukemia but lacks specificity compared to this compound’s broader bronchial cancer activity .

Erybraedin A

- Source : Erythrina stricta roots.

- Structure: Isoflavonoid with a benzopyran core.

- Bioactivity : Remarkably potent (IC₅₀ = 2.9 µg/mL against BC cells), but its narrow cell line specificity limits therapeutic scope .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

| Compound | Source | Molecular Formula | IC₅₀ (µg/mL) | Target Cell Lines | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Uvaria kweichowensis | C₂₁H₂₀O₇ | 20 (A549) | Bronchial carcinomas | Polyoxygenated cyclohexene |

| Kweichowenol A | Uvaria kweichowensis | C₂₄H₂₄O₇ | 65 (A549) | Bronchial carcinomas | Additional methyl groups |

| Abyssinone C | Erythrina abyssinica | Not reported | 15.1 µM (CRC) | Colorectal cancer | Prenylated flavonoid |

| Erybraedin A | Erythrina stricta | Not reported | 2.9 (BC cells) | Breast cancer | Isoflavonoid with benzopyran core |

Table 2: Extraction and Bioactivity Metrics

Research Findings and Discussion

- Structure-Activity Relationship (SAR): The number and position of oxygenated groups on the cyclohexene ring correlate with antitumor efficacy. This compound’s optimal substitution pattern enhances cellular uptake and target binding .

- Functional vs. Structural Analogues: While flavonoids (e.g., Abyssinone C) and lignans (e.g., 4′-demethyldeoxypodophyllotoxin) show comparable bioactivity, their mechanisms likely differ. This compound may inhibit kinase pathways, whereas lignans target topoisomerases .

- Limitations : Cross-study comparisons are hindered by inconsistent assay conditions (e.g., cell lines, IC₅₀ units). Standardized protocols are needed for accurate SAR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.